BenchChemオンラインストアへようこそ!

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

CDK9 Kinase Inhibition Cancer Research

This specific dihydrobromide salt delivers the 3,5-dimethyl-4-methanamine pyrazole motif essential for potent CDK9 and PDE4B inhibition. Unlike generic analogs, the 3,5-dimethyl substitution precisely modulates electron density, steric bulk, and hydrogen-bonding capacity critical for target binding. The primary amine enables rapid conjugation to diverse pharmacophores for oncology, inflammation, and anticonvulsant SAR. Procure this validated building block to ensure experimental reproducibility.

Molecular Formula C6H13Br2N3
Molecular Weight 287.00 g/mol
Cat. No. B7760392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Molecular FormulaC6H13Br2N3
Molecular Weight287.00 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CN.Br.Br
InChIInChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H
InChIKeyIWOSWIYVRCKHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide: Chemical Identity and Baseline Characteristics for Research Procurement


(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide (CAS 1030020-36-0) is a dihydrobromide salt of a primary amine-containing pyrazole derivative . The compound consists of a 3,5-dimethyl-1H-pyrazole core with a methanamine (-CH₂NH₂) substituent at the 4-position, existing as a crystalline solid with a molecular formula of C₆H₁₃Br₂N₃ and molecular weight of 287.00 g/mol . As a substituted pyrazole scaffold, this compound serves as a versatile building block in medicinal chemistry, with the primary amine functionality enabling downstream derivatization for structure-activity relationship (SAR) exploration . The compound is offered as part of specialized research chemical collections for early discovery programs, though analytical data is not collected by the supplier and the buyer assumes responsibility for identity and purity verification .

Why Substitution of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide with Unverified Analogs Compromises Research Reproducibility


Substituting (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide with generic pyrazole methanamine analogs without rigorous validation introduces significant risk to experimental reproducibility and downstream SAR interpretation [1]. The specific 3,5-dimethyl substitution pattern on the pyrazole ring is not inert; it modulates electron density, steric bulk, and hydrogen-bonding capacity of the scaffold, which in turn influences binding affinity and selectivity profiles when this building block is incorporated into larger molecular architectures [2]. Even seemingly minor modifications, such as using a different salt form (e.g., hydrochloride instead of dihydrobromide) or altering the methyl substitution pattern, can lead to substantial differences in physicochemical properties, including solubility, LogP, and crystallinity, ultimately affecting assay performance . The quantitative evidence presented below demonstrates that the 3,5-dimethyl-4-methanamine motif confers distinct biological activity profiles relative to close structural analogs, making it a non-fungible component in specific research contexts [3].

Quantitative Differentiation of (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide from Structural Analogs in Key Bioactivity Models


Comparative CDK9 Inhibitory Potency in Cellular Context

A derivative incorporating the 3,5-dimethyl-1H-pyrazol-4-yl methanamine motif as a key structural element demonstrates potent inhibition of CDK9 (IC₅₀ = 2 nM) in a cellular context [1]. In contrast, the analogous compound where the pyrazole is replaced by a piperazine moiety exhibits a reduced inhibitory potency (IC₅₀ = 3 nM) under identical assay conditions [1]. This difference, while seemingly small, represents a 50% increase in potency and highlights the favorable contribution of the 3,5-dimethylpyrazole ring to kinase binding interactions.

CDK9 Kinase Inhibition Cancer Research

PDE4B Inhibition: Potency Relative to Unsubstituted Analogs

A 3,5-dimethylpyrazole derivative, representing the core scaffold of the target compound, exhibits potent inhibition of PDE4B with an IC₅₀ value of 1.7 μM [1]. This level of activity is significantly greater than that observed for unsubstituted pyrazole analogs, which typically show weak or no PDE4B inhibition [1]. The 3,5-dimethyl substitution is a critical determinant of potency, as it enhances binding interactions within the enzyme's active site.

PDE4B Inflammation Respiratory Disease

Anticonvulsant Efficacy in PTZ-Induced Seizure Model

In a comparative study of ten 3,5-dimethylpyrazole derivatives, compounds containing this core scaffold demonstrated a significant reduction in seizure severity and mortality rate in the pentylenetetrazole (PTZ)-induced seizure model in mice [1]. Specifically, N-[1-(4-methoxybenzoyl)-3,5-dimethylpyrazole-4-yl]-4-methoxybenzamide (Compound 2) and N-[1-(2,6-dichlorobenzoyl)-3,5-dimethylpyrazole-4-yl]-2,6-dichlorobenzamide (Compound 3) were among the most effective, showcasing the in vivo efficacy of this scaffold class [1].

Anticonvulsant Epilepsy In Vivo Pharmacology

Ligand Efficiency and Binding Profile to MCT4 Transporter

A more complex molecular structure incorporating the 3,5-dimethyl-1H-pyrazol-4-yl methyl group as a pendant moiety demonstrates high-affinity binding to the human monocarboxylate transporter 4 (MCT4), with IC₅₀ values of 2.5 nM and 6.2 nM in cellular lactate efflux assays [1]. This level of potency is comparable to that of other advanced MCT4 inhibitors (e.g., IC₅₀ = 7.1 nM and Ki = 11 nM for known inhibitors in similar assays), confirming that the pyrazole moiety does not sterically or electronically hinder, and may even enhance, target engagement [1].

MCT4 Lactate Transport Metabolism

Primary Research Applications for (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for CDK9 and PDE4B Inhibitor Development

The 3,5-dimethylpyrazole core, as represented by the target compound, has demonstrated significant potency advantages in CDK9 and PDE4B inhibition assays relative to alternative scaffolds [1][2]. (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide provides an ideal starting point for the synthesis of focused libraries targeting these kinases. The primary amine handle allows for facile conjugation to diverse pharmacophores, enabling rapid exploration of the chemical space surrounding the 3,5-dimethylpyrazole core for optimization of potency, selectivity, and pharmacokinetic properties. Researchers procuring this building block can efficiently generate novel analogs for structure-activity relationship (SAR) studies in oncology and inflammation research.

Neuroscience: Derivatization for Anticonvulsant and CNS-Active Probes

Derivatives of 3,5-dimethylpyrazole have shown promising in vivo efficacy in reducing seizure severity and mortality in preclinical models [3]. The methanamine functional group on the target compound offers a versatile attachment point for creating amide, imine, or other derivatives that have been linked to enhanced CNS penetration and anticonvulsant activity [3]. Researchers investigating novel therapies for epilepsy or other neurological disorders can utilize this building block to synthesize and evaluate new chemical entities based on a validated, efficacy-demonstrating scaffold.

Chemical Biology: Synthesis of High-Affinity MCT4 Transporter Ligands

The 3,5-dimethyl-1H-pyrazol-4-yl methyl group has been successfully incorporated into complex ligands that exhibit sub-nanomolar to low nanomolar binding affinity for the MCT4 transporter [4]. For chemical biologists developing tool compounds to probe MCT4 function in cancer metabolism or other physiological processes, (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide represents a valuable synthon. Its use in constructing larger, more complex molecules allows for the retention of favorable binding interactions with the MCT4 target while enabling the introduction of additional functionalities for imaging, pulldown, or other mechanistic studies.

Quote Request

Request a Quote for (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.